Cas no 13678-67-6 (2-(Furan-2-ylmethylsulfanylmethyl)furan)

2-(Furan-2-ylmethylsulfanylmethyl)furan 化学的及び物理的性質
名前と識別子
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- Difurfuryl sulfide
- 2,2'-(thiodimethylene)-difuran
- 2,2'-Thiodimethylenedifurane
- Difurfural Sulfide
- 2-(furan-2-ylmethylsulfanylmethyl)furan
- 2,2'-(Thiodimethylene)difuran
- Furfuryl Sulfide
- FEMA 3238
- FURFURYLDISULPHIDE
- Twofurfurylsulfide
- DIFURFURYL SULPHIDE
- di-2-furfuryl sulfide
- FURFURYL SULFIDE 98%
- Difurfurylsulfide,96%
- Difurfurylsulfide
- 2-(Furan-2-ylmethylsulfanylmethyl)furan
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- MDL: MFCD00010081
- インチ: 1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2
- InChIKey: UYLKDZXJEKFFHJ-UHFFFAOYSA-N
- ほほえんだ: C1=COC(=C1)CSCC2=CC=CO2
- BRN: 1371700
計算された属性
- せいみつぶんしりょう: 194.04000
- どういたいしつりょう: 194.04
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 51.6A^2
じっけんとくせい
- 色と性状: 黄茶色のにおいのある固体
- 密度みつど: 139
- ゆうかいてん: 29-34 °C (lit.)
- ふってん: 143°C/14mmHg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: n20/D 1.556(lit.)
- PSA: 51.58000
- LogP: 3.30600
- ようかいせい: 水に溶けず、有機溶剤に溶ける。
- FEMA: 3238
- かんど: 空気に敏感、熱に敏感
2-(Furan-2-ylmethylsulfanylmethyl)furan セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:UN 3335
- WGKドイツ:3
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26-S37/39-S24/25
-
危険物標識:
- セキュリティ用語:S24/25
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- リスク用語:R36/37/38
2-(Furan-2-ylmethylsulfanylmethyl)furan 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
2-(Furan-2-ylmethylsulfanylmethyl)furan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3420-5G |
Difurfuryl Sulfide |
13678-67-6 | >98.0%(GC) | 5g |
¥80.00 | 2024-04-17 | |
Chemenu | CM195919-500g |
2,2'-(thiodimethylene)-difuran |
13678-67-6 | 95% | 500g |
$468 | 2021-08-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012273-500g |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 98% | 500g |
¥1064 | 2024-05-25 | |
TRC | B414348-100mg |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
eNovation Chemicals LLC | D397648-5g |
Difurfuryl sulfide |
13678-67-6 | 97% | 5g |
$165 | 2024-05-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012273-5g |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 98% | 5g |
¥41 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-100G |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | 100g |
¥2170.1 | 2023-11-12 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W323802-1KG |
2-(Furan-2-ylmethylsulfanylmethyl)furan |
13678-67-6 | ≥98% | 1KG |
16354.26 | 2021-05-17 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3420-25G |
Difurfuryl Sulfide |
13678-67-6 | >98.0%(GC) | 25g |
¥280.00 | 2024-04-17 | |
Alichem | A159003137-500g |
Bis(furan-2-ylmethyl)sulfane |
13678-67-6 | 95% | 500g |
510.00 USD | 2021-06-11 |
2-(Furan-2-ylmethylsulfanylmethyl)furan 関連文献
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1. Contents pages
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2. One-pot access to benzosulfolenes (1,3-dihydrobenzo[c]thiophene S,S-dioxides)via allenyl furfuryl (2-furylmethyl) sulfone intramolecular cycloaddition strategyKen Kanematsu,Isao Kinoyama J. Chem. Soc. Chem. Commun. 1992 735
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Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
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Pengfei Zhang,Yong Wang,Haoran Li,Markus Antonietti Green Chem. 2012 14 1904
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6. Simple synthesis of furfuryl sulfides via extrusion of COS from the xanthates and its mechanistic aspectsMasashi Eto,Mituhiro Nishimoto,Toshihiro Uemura,Takuzo Hisano,Kazunobu Harano J. Chem. Soc. Perkin Trans. 2 1995 1155
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7. Contents pages
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Carla Vilela,Letizia Cruciani,Armando J. D. Silvestre,Alessandro Gandini RSC Adv. 2012 2 2966
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9. Contents pages
2-(Furan-2-ylmethylsulfanylmethyl)furanに関する追加情報
Introduction to 2-(Furan-2-ylmethylsulfanylmethyl)furan (CAS No. 13678-67-6) and Its Emerging Applications in Chemical Biology
2-(Furan-2-ylmethylsulfanylmethyl)furan, identified by the Chemical Abstracts Service registry number 13678-67-6, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This heterocyclic sulfide derivative combines the electron-deficient nature of the furan ring with the nucleophilic potential of the thioether moiety, making it a versatile scaffold for medicinal chemistry investigations. The compound’s molecular architecture suggests potential interactions with biological targets, particularly those involving sulfur-containing residues, which are prevalent in enzymes and signaling proteins.
The furan-2-ylmethylsulfanylmethyl substituent in this molecule is a key feature that distinguishes it from other furan-based derivatives. This structural motif has been increasingly explored in recent years for its ability to modulate enzyme activity and cellular processes. For instance, studies have demonstrated that sulfur-containing heterocycles can act as potent inhibitors of proteases and oxidoreductases, which are critical in various pathological conditions such as inflammation and cancer. The presence of a secondary amine-like functionality in 2-(Furan-2-ylmethylsulfanylmethyl)furan also opens up possibilities for further derivatization, enabling the creation of libraries of analogs with tailored biological activities.
Recent advancements in computational chemistry have facilitated the virtual screening of compounds like 13678-67-6, allowing researchers to predict their binding affinities and mechanistic interactions with biological targets. Molecular docking studies have revealed that this compound may exhibit inhibitory effects on certain kinases and phosphodiesterases, which are implicated in metabolic disorders and neurodegenerative diseases. The furan ring’s ability to engage in π-stacking interactions further enhances its potential as a drug-like entity, providing a basis for designing molecules with improved solubility and bioavailability.
In the realm of drug discovery, 2-(Furan-2-ylmethylsulfanylmethyl)furan has been investigated as a precursor for synthesizing more complex pharmacophores. Its sulfide group serves as a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in medicinal chemistry to introduce aryl or vinyl groups into molecular frameworks. These modifications can fine-tune the electronic properties of the compound, influencing its binding mode and efficacy against biological targets.
The compound’s relevance extends beyond academic research; it has been explored in preclinical models for its potential therapeutic applications. Initial studies suggest that derivatives of 13678-67-6 may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, the structural similarity to known bioactive molecules has prompted investigations into its role as a lead compound for treating neurological disorders. The ability of furan-based sulfides to cross the blood-brain barrier makes them particularly attractive candidates for central nervous system (CNS) drug development.
The synthesis of 2-(Furan-2-ylmethylsulfanylmethyl)furan involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high yields and purity. Key synthetic strategies include nucleophilic substitution reactions on halogenated furans followed by thiolysis or oxidation steps to introduce the sulfide functionality. Advances in green chemistry have also been leveraged to develop more sustainable synthetic routes, minimizing waste and hazardous byproducts. These environmentally conscious approaches align with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
From a regulatory perspective, CAS No. 13678-67-6 does not fall under any restricted categories, making it an accessible compound for researchers worldwide. However, adherence to good laboratory practices (GLP) is essential when handling this substance to ensure safety and reproducibility of experimental results. The compound’s stability under various storage conditions has been well-documented, which is crucial for long-term projects involving multiple iterations of synthesis and characterization.
The future prospects of 2-(Furan-2-ylmethylsulfanylmethyl)furan are promising, with ongoing research focusing on expanding its chemical space through innovative synthetic methodologies. Techniques such as flow chemistry and biocatalysis are being explored to enhance production efficiency and scalability. Furthermore, interdisciplinary collaborations between chemists, biologists, and computer scientists are expected to yield novel insights into the compound’s mechanism of action and therapeutic potential.
In conclusion, 13678-67-6 represents a compelling example of how structural innovation can drive advancements in chemical biology. Its unique combination of pharmacophoric elements positions it as a valuable tool for developing new therapeutic agents targeting a wide range of diseases. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic science and industrial applications.
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